acetic acid CAS No. 1796895-75-4](/img/structure/B2409726.png)

[(2-amino-9H-purin-6-yl)amino](phenyl)acetic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

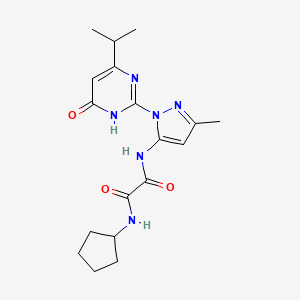

The compound “(2-amino-9H-purin-6-yl)aminoacetic acid” is a purine derivative . It’s also known as 2-Amino-6-chloro-9H-purine-9-acetic acid . The empirical formula is C7H6ClN5O2 and the molecular weight is 227.61 .

Synthesis Analysis

The synthesis of this compound can involve various methods. For instance, 2-Amino-6-chloro-9H-purine-9-acetic acid may be used as a starting material in the synthesis of 6-decyloxy substituted purine intermediates and 6-decylthio substituted purine intermediates . Another method involves the use of 6-Chloroguanine and Benzyl 2-bromoacetate .Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES stringNc1nc (Cl)c2ncn (CC (O)=O)c2n1 . This represents the connectivity and arrangement of atoms in the molecule. Chemical Reactions Analysis

The compound can participate in various chemical reactions. For instance, it can be used as a starting material in the synthesis of 6-decyloxy substituted purine intermediates and 6-decylthio substituted purine intermediates .Physical And Chemical Properties Analysis

The compound is a solid at room temperature . Its empirical formula is C7H6ClN5O2 and the molecular weight is 227.61 . More specific physical and chemical properties such as melting point, boiling point, and solubility are not provided in the retrieved sources.Wissenschaftliche Forschungsanwendungen

Crystal Engineering with Purine Derivatives

Mohapatra and Verma (2016) explored the interaction of modified purine ligands, including 2-(2-amino-9H-purin-9-yl) acetic acid, with d10 transition metal ions. This study resulted in various complex structures, such as two-dimensional polymeric structures and discrete dimeric structures, highlighting the potential for designing advanced materials and catalysts (Mohapatra & Verma, 2016).

Synthesis of Nucleoside and Nucleotide Analogs

Janeba, Holý, and Masojídková (2000) demonstrated the synthesis of acyclic nucleoside and nucleotide analogs derived from 6-amino-7H-purin-8(9H)-one, a closely related compound. These analogs have potential applications in medicinal chemistry, especially in the design of new therapeutic agents (Janeba, Holý, & Masojídková, 2000).

Purine-Amino Acid Conjugates

Čapek, Pohl, and Hocek (2005) synthesized enantiomerically pure 4-(purin-6-yl)phenylalanines, a novel type of stable amino acid-purine conjugates. This work demonstrates the potential for creating new biologically active compounds by combining purine and amino acid structures (Čapek, Pohl, & Hocek, 2005).

Cytokinin Activity of Purinylamino Acids

Letham and Young (1971) synthesized a series of N-(purin-6-yl)amino acids and evaluated their cytokinin activities. The study found that cytokinin activity was greatly reduced by the presence of an unesterified carboxylic acid group in the substituent of a 6-(substituted amino)purine (Letham & Young, 1971).

Eigenschaften

IUPAC Name |

2-[(2-amino-7H-purin-6-yl)amino]-2-phenylacetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N6O2/c14-13-18-10-9(15-6-16-10)11(19-13)17-8(12(20)21)7-4-2-1-3-5-7/h1-6,8H,(H,20,21)(H4,14,15,16,17,18,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUSQAPIJDNCNOG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

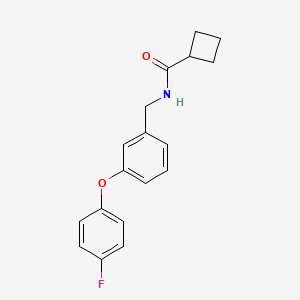

C1=CC=C(C=C1)C(C(=O)O)NC2=NC(=NC3=C2NC=N3)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N6O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(1S,3S)-3-N-(5-Pentan-3-ylpyrazolo[1,5-a]pyrimidin-7-yl)cyclopentane-1,3-diamine;dihydrochloride](/img/structure/B2409643.png)

![2-chloro-N-{[6-(2-methoxyethoxy)pyridazin-3-yl]methyl}pyridine-4-carboxamide](/img/structure/B2409644.png)

![N~1~-(3,5-difluorophenyl)-2-[7-methyl-3-oxo-5-(2-toluidino)[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl]acetamide](/img/structure/B2409645.png)

![3-[Hydroxy-[(2-methylpropan-2-yl)oxycarbonyl]amino]propanoic acid](/img/structure/B2409652.png)

![1-(4-chlorophenyl)-2-[2-imino-4-methyl-1,3-oxazol-3(2H)-yl]-1-ethanone](/img/structure/B2409656.png)

![2-[(5Z)-5-[(2,4-dichlorophenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide](/img/structure/B2409657.png)

![N-(2-ethylphenyl)-N-[4-(isothiocyanatomethyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2409659.png)

![[4-(Dimethylamino)phenyl]-[4-(4-nitrophenyl)piperazino]methanethione](/img/structure/B2409663.png)